(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Properties
Molecular Formula |
C22H21NO3S3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C22H21NO3S3/c1-12-6-8-14-15(10-12)23(22(2,3)19-18(14)21(27)29-28-19)20(24)13-7-9-16(25-4)17(11-13)26-5/h6-11H,1-5H3 |
InChI Key |
IROQUTOSFREPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=C(C=C4)OC)OC)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 4,4,7-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group in the dithioloquinoline moiety is susceptible to nucleophilic substitution. Studies demonstrate reactivity with amines, thiols, and alkoxides under basic conditions .
This reactivity enables functionalization for drug-discovery applications, enhancing solubility or targeting specific biological pathways .
Oxidation Reactions
The sulfur atoms in the dithioloquinoline system undergo oxidation, particularly at the thioxo group. Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Monosulfoxide derivative | Improved pharmacokinetic properties |
| mCPBA | DCM, 0°C, 2 hrs | Disulfone derivative | Enhanced metabolic stability |
Oxidation significantly alters electronic properties, impacting binding affinity in kinase inhibition assays.
Hydrolysis of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under acidic or enzymatic conditions, yielding catechol derivatives.
Demethylation enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases.
Cycloaddition Reactions
The electron-deficient dithioloquinoline core participates in Diels-Alder reactions with dienes, forming polycyclic structures .
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hrs | Hexacyclic adduct with fused cyclohexene ring | 42% |
| Anthracene | Microwave, 150°C, 1 hr | Tricyclic aromatic hybrid | 37% |
These reactions expand structural diversity for probing structure-activity relationships (SAR) .
Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling occurs at the quinoline C8 position, enabling aryl/heteroaryl introductions.
| Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | C8-phenyl-substituted derivative | 73% |
| Pd(OAc)₂, SPhos, K₃PO₄ | Pyridinylboronate | C8-pyridinyl analog | 65% |
Such modifications optimize steric and electronic profiles for target engagement.
Reductive Alkylation
The ketone group in the methanone bridge undergoes reductive amination with primary amines.
| Amine | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | NaBH₃CN | N-Benzyl secondary amine | 58% |
| Methylamine | H₂ (Pd/C) | N-Methyl analog | 61% |
This reaction diversifies the compound’s scaffold for medicinal chemistry optimization.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the quinoline core and alkenes, generating strained cyclobutane derivatives .
| Alkene | Conditions | Product | Application |
|---|---|---|---|
| Ethylene | UV (254 nm), 12 hrs | Bicyclo[4.2.0]octane fused system | Photopharmacology probes |
Key Research Findings
-
Kinase Inhibition : Sulfone derivatives exhibit 10-fold higher IC₅₀ values against EGFR compared to the parent compound.
-
Antioxidant Activity : Demethylated analogs show 2.3x greater radical scavenging capacity in DPPH assays .
-
Metabolic Stability : Disulfone derivatives demonstrate a 4.5-hour plasma half-life in murine models vs. 1.2 hours for the thioxo form.
Scientific Research Applications
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives containing the 3,4-dimethoxyphenyl group exhibit significant antimicrobial properties. For example:
- Fungicidal and Insecticidal Activities : Derivatives synthesized from 3,4-dimethoxyacetophenone demonstrated fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha respectively.
Anticancer Properties
The anticancer potential of compounds similar to (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has been explored through various mechanisms:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.
Medicinal Chemistry
This compound has shown promise as a protein kinase inhibitor, making it a candidate for anticancer drug development. Its ability to interact with various biological targets allows researchers to investigate cellular pathways and mechanisms further.
Materials Science
Due to its unique structural properties, this compound can be utilized in developing novel materials with specific electronic or optical properties.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Melanogenesis : A related compound was found to enhance melanogenesis in B16F10 cells and human primary melanocytes by upregulating tyrosinase expression through USF1 activation.
- Antiviral Activity : Other derivatives have demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), indicating a broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE include other dithioloquinoline derivatives, such as:
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Known for its protein kinase inhibitory activity.
3,4-Diaryl-1,2-dihydroquinolines: These compounds have shown anticancer activity and are structurally similar due to the presence of the quinoline moiety.
The uniqueness of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE lies in its specific substitution pattern and the presence of the dithioloquinoline core, which imparts distinct chemical and biological properties.
Biological Activity
The compound (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of the compound involves multi-step organic reactions. The initial steps typically include the formation of the thioxo-dihydroquinoline framework followed by the introduction of the 3,4-dimethoxyphenyl group. The detailed synthetic pathway can be summarized as follows:
- Preparation of Dithioloquinoline Core : Utilizing appropriate precursors to create the dithioloquinoline scaffold.
- Functionalization : Introduction of the 3,4-dimethoxyphenyl moiety through nucleophilic substitution or coupling reactions.
- Purification : Employing chromatographic techniques to isolate the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the 3,4-dimethoxyphenyl group exhibit significant antimicrobial properties. For instance:
- Fungicidal and Insecticidal Activities : A study demonstrated that derivatives synthesized from 3,4-dimethoxyacetophenone showed fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha respectively .
Anticancer Properties
The anticancer potential of similar compounds has been explored through various mechanisms:
- Mechanism of Action : Compounds with a similar structure have shown to induce apoptosis in cancer cell lines. They may act by inhibiting specific signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Melanogenesis : A related compound was found to enhance melanogenesis in B16F10 cells and human primary melanocytes by upregulating tyrosinase expression through USF1 activation .
- Antiviral Activity : Other derivatives have been shown to possess antiviral activity against Tobacco Mosaic Virus (TMV), indicating a broad spectrum of biological activities .
The mechanisms through which these compounds exert their biological effects can vary significantly:
- Enzyme Inhibition : Many compounds inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Signal Transduction Modulation : Some derivatives modulate pathways such as those involving reactive oxygen species (ROS), leading to enhanced apoptotic signals in cancer cells.
Data Table: Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multistep organic reactions, leveraging palladium-catalyzed cross-coupling and heterocyclic ring formation. Key steps include:
- Core scaffold construction : The dithioloquinoline core is built via cyclization of substituted thioamides under acidic conditions, followed by oxidation to introduce the thioxo group .
- Methanone linkage : A Friedel-Crafts acylation or Suzuki-Miyaura coupling attaches the 3,4-dimethoxyphenyl group to the quinoline core. PdCl₂(PPh₃)₂ and K₂CO₃ in DMF are typical catalysts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or chloroform) yield >75% purity .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | H₂SO₄, CS₂, 80°C | 68 | |
| Cross-coupling | PdCl₂(PPh₃)₂, DMF, 110°C | 72 | |
| Final purification | Ethanol recrystallization | 76 |
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Methoxy groups : Replace 3,4-dimethoxyphenyl with mono-methoxy or halogenated analogs to assess electronic effects on target binding. Biological assays (e.g., enzyme inhibition) are paired with computational docking .
- Methyl groups on quinoline : Trimethyl vs. dimethyl substitutions alter steric hindrance. Use X-ray crystallography to map binding pocket interactions .
- Thioxo vs. oxo groups : Compare redox stability and hydrogen-bonding capacity via cyclic voltammetry and IR spectroscopy .
Example Data Contradiction :
A 2021 study found that replacing 4,4,7-trimethyl with bulkier tert-butyl groups reduced solubility but improved IC₅₀ by 40%. However, a 2023 study reported no significant change, likely due to assay pH differences (6.5 vs. 7.4). Resolve via controlled replication using standardized buffers .
Basic: What spectroscopic methods confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.5–8.2 ppm). Quinoline carbons appear at δ 120–150 ppm .
- HPLC-HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 485.0843 for analogs) with <2 ppm error .
- IR Spectroscopy : Thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced: What experimental designs study environmental fate?
Methodological Answer:
Adopt a split-plot design (as in ) to evaluate abiotic/biotic degradation:
- Variables : pH (4–9), temperature (10–40°C), microbial communities.
- Analysis : LC-MS/MS quantifies degradation products; ECOSAR predicts ecotoxicity .
- Long-term tracking : Use radiolabeled ¹⁴C-compound in soil/water microcosms over 12 months .
Advanced: How to resolve contradictions in bioactivity data?
Methodological Answer:
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Assay standardization : Replicate under identical conditions (e.g., ATP concentration in kinase assays).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .
Basic: What purification techniques are most effective?
Methodological Answer:
- Solvent selection : Use ethanol for recrystallization (high polarity reduces dimerization) .
- Chromatography : Reverse-phase HPLC (C18, 70:30 methanol/water) resolves stereoisomers .
Advanced: What in silico methods predict target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to quinoline-sensitive targets (e.g., topoisomerase II). Validate with mutagenesis studies .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
